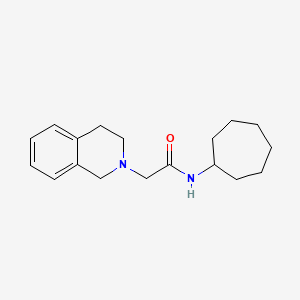
N-cycloheptyl-2-(3,4-dihydro-2(1H)-isoquinolinyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-cycloheptyl-2-(3,4-dihydro-2(1H)-isoquinolinyl)acetamide, also known as CRF1 antagonist, is a chemical compound that has been widely studied for its potential therapeutic applications. This compound belongs to the family of isoquinolines and has been shown to have significant effects on the central nervous system.
Mecanismo De Acción
The mechanism of action of N-cycloheptyl-2-(3,4-dihydro-2(1H)-isoquinolinyl)acetamide involves the blocking of the this compound receptor. The this compound receptor is a G protein-coupled receptor that is activated by the corticotropin-releasing factor. This receptor is widely distributed in the brain and is involved in the regulation of stress and anxiety. By blocking the activity of this receptor, this compound reduces the activity of the stress response system, leading to a reduction in anxiety and depression.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. In animal studies, this compound has been shown to reduce anxiety-like behavior and improve depressive-like behavior. It has also been shown to reduce the activity of the hypothalamic-pituitary-adrenal axis, which is the main stress response system in the body. Additionally, this compound has been shown to have anti-inflammatory effects, which may contribute to its therapeutic potential in several diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of N-cycloheptyl-2-(3,4-dihydro-2(1H)-isoquinolinyl)acetamide is that it has been extensively studied in animal models, and its mechanism of action is well understood. This makes it a promising candidate for further research and potential therapeutic development. However, one of the limitations of this compound is that it has not yet been studied in human clinical trials, and its safety and efficacy in humans are not yet known.
Direcciones Futuras
There are several future directions for the study of N-cycloheptyl-2-(3,4-dihydro-2(1H)-isoquinolinyl)acetamide. One of the most promising areas is the development of this compound as a potential therapeutic for anxiety and depression. Additionally, this compound has been shown to have anti-inflammatory effects, which may make it a promising candidate for the treatment of several inflammatory diseases. Further research is also needed to investigate the safety and efficacy of this compound in human clinical trials.
Métodos De Síntesis
The synthesis of N-cycloheptyl-2-(3,4-dihydro-2(1H)-isoquinolinyl)acetamide involves several steps. The first step is the preparation of 1,2,3,4-tetrahydroisoquinoline, which is achieved by the reduction of the corresponding ketone using sodium borohydride. The second step involves the alkylation of 1,2,3,4-tetrahydroisoquinoline with cycloheptylmethyl bromide to obtain N-cycloheptyl-1,2,3,4-tetrahydroisoquinoline. The final step is the acetylation of N-cycloheptyl-1,2,3,4-tetrahydroisoquinoline using acetic anhydride to obtain this compound.
Aplicaciones Científicas De Investigación
N-cycloheptyl-2-(3,4-dihydro-2(1H)-isoquinolinyl)acetamide has been extensively studied for its potential therapeutic applications in several areas. One of the most promising areas of research is the treatment of anxiety and depression. This compound acts as a this compound antagonist, which means it blocks the activity of the corticotropin-releasing factor receptor 1. This receptor is known to be involved in the regulation of stress and anxiety, and its overactivity has been implicated in the development of anxiety and depression.
Propiedades
IUPAC Name |
N-cycloheptyl-2-(3,4-dihydro-1H-isoquinolin-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O/c21-18(19-17-9-3-1-2-4-10-17)14-20-12-11-15-7-5-6-8-16(15)13-20/h5-8,17H,1-4,9-14H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSPAMOLZIAPYMQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)NC(=O)CN2CCC3=CC=CC=C3C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-phenylbutanamide](/img/structure/B5406358.png)
![N-[1-(4-methylbenzyl)cyclopropyl]-2-(3-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)acetamide](/img/structure/B5406359.png)
![3-(2-ethoxyphenyl)-2-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B5406365.png)
![2-(4-ethyl-1-piperazinyl)-3-{[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B5406379.png)

![(3S)-1-[1-methyl-5-(1-oxa-8-azaspiro[4.5]dec-8-ylcarbonyl)-1H-benzimidazol-2-yl]-3-pyrrolidinol](/img/structure/B5406390.png)
![N-[4-({5-[3-(2-hydroxyphenyl)-3-oxo-1-propen-1-yl]-2-methoxybenzyl}oxy)phenyl]acetamide](/img/structure/B5406404.png)
![3-(3-chlorophenyl)-2-(methoxymethyl)-7-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B5406408.png)
![2-(2-chloro-6-methoxy-4-{[(4-pyridinylmethyl)amino]methyl}phenoxy)acetamide hydrochloride](/img/structure/B5406412.png)
![5-[(2,4-dimethyl-1H-imidazol-1-yl)methyl]-3-[1-(4-methylphenyl)cyclopentyl]-1,2,4-oxadiazole](/img/structure/B5406427.png)
![4-{5-bromo-2-[(3-fluorobenzyl)oxy]benzylidene}-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5406443.png)
![N'-cyclopentyl-N-[1-(2,5-dimethyl-1,3-thiazol-4-yl)ethyl]-N-methylurea](/img/structure/B5406450.png)
